1-(2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea
Description
Systematic Nomenclature and CAS Registry Information
The compound is systematically named 1-((1S,2S)-2-amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea according to IUPAC conventions. This nomenclature reflects its thiourea backbone, substituted with a chiral 1,2-diphenylethylamine group at the N1 position and a 3,5-bis(trifluoromethyl)phenyl group at the N3 position. The stereochemical descriptors (1S,2S) denote the absolute configuration of the two chiral centers within the diphenylethylamine moiety.
The CAS Registry Number for this compound is 1217436-37-7 , a unique identifier assigned to its specific stereoisomer. A related enantiomer, rel-1-((1R,2R)-2-amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea hydrochloride, bears the CAS number 2415751-54-9 , highlighting the importance of stereochemistry in distinguishing molecular entities.
| Property | Value |
|---|---|
| Systematic Name | 1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea |
| CAS Registry Number | 1217436-37-7 |
| Alternative Names | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea |
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₂₃H₁₉F₆N₃S , derived from its constituent atoms: 23 carbon, 19 hydrogen, 6 fluorine, 3 nitrogen, and 1 sulfur atom. This formula accounts for the trifluoromethyl groups (-CF₃), the thiourea functional group (-NCSN-), and the diphenylethylamine backbone.
The molecular weight is 483.47 g/mol , calculated as follows:
- Carbon (12.01 × 23): 276.23 g/mol
- Hydrogen (1.01 × 19): 19.19 g/mol
- Fluorine (19.00 × 6): 114.00 g/mol
- Nitrogen (14.01 × 3): 42.03 g/mol
- Sulfur (32.07 × 1): 32.07 g/mol
Total : 483.47 g/mol.
The presence of six fluorine atoms contributes significantly to the molecular weight (23.6% of total mass), underscoring the influence of trifluoromethyl substituents on the compound’s physicochemical behavior.
Stereochemical Configuration and Chiral Centers
The compound contains two chiral centers within the 1,2-diphenylethylamine group, corresponding to the C1 and C2 positions of the ethyl backbone. The specified (1S,2S) configuration ensures a defined spatial arrangement, critical for molecular recognition in asymmetric synthesis or catalysis.
The SMILES notation (S=C(NC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)NC@@HC@@HC3=CC=CC=C3) explicitly encodes the stereochemistry, with "@@" symbols denoting the relative configurations. Enantiomeric forms, such as the (1R,2R)-configured hydrochloride derivative (CAS 2415751-54-9), exhibit distinct optical activities, as evidenced by specific rotation values.
Comparative Analysis with Related Thiourea Derivatives
Thiourea derivatives share a common functional group (-NCSN-) but diverge in substituent patterns and stereochemical features. Key comparisons include:
N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((1S,2S)-2-(dimethylamino)-1,2-diphenylethyl)thiourea (CAS 54769661):
Rel-1-((1R,2R)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea Hydrochloride (CAS 2415751-54-9):
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol (CAS 127852-28-2):
| Compound | Key Structural Features | Molecular Weight (g/mol) |
|---|---|---|
| 1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea | (1S,2S) configuration, primary amine | 483.47 |
| N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((1S,2S)-2-(dimethylamino)-1,2-diphenylethyl)thiourea | Dimethylamino substitution | 511.50 |
| Rel-1-((1R,2R)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea Hydrochloride | (1R,2R) configuration, hydrochloride salt | 519.93 |
The thiourea group’s planar structure and hydrogen-bonding capacity remain consistent across derivatives, but substituent variations modulate electronic properties, solubility, and biological activity. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
1-(2-amino-1,2-diphenylethyl)-3-[3,5-bis(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F6N3S/c24-22(25,26)16-11-17(23(27,28)29)13-18(12-16)31-21(33)32-20(15-9-5-2-6-10-15)19(30)14-7-3-1-4-8-14/h1-13,19-20H,30H2,(H2,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOXSNQTLZTQFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F6N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea (CAS No. 1217436-37-7) is a thiourea derivative that has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its antibacterial, anticancer, and antioxidant activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H19F6N3S
- Molecular Weight : 483.47 g/mol
- IUPAC Name : 1-[(1S,2S)-2-amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea
Biological Activities
The biological activities of thiourea derivatives are primarily attributed to their ability to interact with various biological targets through hydrogen bonding and other molecular interactions. The following sections detail the specific activities of this compound.
Antibacterial Activity
Recent studies have demonstrated that thiourea derivatives exhibit significant antibacterial properties. For instance:
- A study on related thiourea compounds showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 2 µg/mL for certain derivatives .
- The compound's structural features enhance its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Thiourea Derivative A | 2 | MRSA |
| Thiourea Derivative B | 4 | E. coli |
| Thiourea Derivative C | 8 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound is notable, particularly in targeting various cancer cell lines:
- Research indicates that thiourea derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, compounds have shown IC50 values ranging from 1.50 µM to 20 µM against human leukemia and solid tumor cell lines .
- Specific studies have indicated that the compound can reverse treatment resistance in cancer cells, making it a valuable candidate for further development in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| SW480 (Colon Cancer) | 14 |
| SW620 (Colon Cancer) | 10 |
| PC3 (Prostate Cancer) | 12 |
| HL-60 (Leukemia) | 1.5 |
Antioxidant Activity
Thiourea derivatives are also recognized for their antioxidant properties:
- The compound has demonstrated strong reducing potential when tested against free radicals such as ABTS and DPPH. For instance, an IC50 value of 52 µg/mL was recorded for the DPPH assay .
- This antioxidant activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Case Studies
- Antibacterial Efficacy Against MRSA : A clinical study evaluated the efficacy of various thiourea derivatives against MRSA strains isolated from patients. The results confirmed that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics.
- Anticancer Mechanisms : In vitro studies on human leukemia cells revealed that the compound induced apoptosis through caspase activation pathways. This mechanism highlights its potential as an adjunct therapy in resistant cancer forms.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives share a common scaffold but exhibit distinct properties based on substituents and stereochemistry. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Thiourea Derivatives
Key Findings:
Electronic Effects: The 3,5-bis(trifluoromethyl)phenyl group in the target compound enhances electron-withdrawing capacity, stabilizing transition states more effectively than nitro (1k) or cyano () substituents .
Stereochemical Influence : Enantiomeric purity (e.g., 99% e.e. for 1m ) directly correlates with catalytic efficiency. The (1R,2R)-configuration in the target compound optimizes substrate binding in asymmetric syntheses .
Structural Modifications :
- Bis-thioureas (e.g., 1v) exhibit dual activation modes but require complex synthesis .
- Cyclohexylamine derivatives (e.g., 860994-58-7) improve solubility but reduce chiral recognition .
Safety and Stability : The target compound’s storage requirements (2–8°C, inert atmosphere) are less stringent than hydrochloride salts (e.g., CAS 49216-64, stored at 0–6°C ).
Preparation Methods
Synthesis of (1R,2R)-1,2-Diphenyl-1,2-ethanediamine
The chiral diamine is typically resolved from its racemic mixture via crystallization with tartaric acid derivatives or purchased as an enantiopure starting material. For example:
Thiourea Coupling Reaction
- Dissolve (1R,2R)-1,2-diphenyl-1,2-ethanediamine (1.0 equiv) in anhydrous diethyl ether under nitrogen.
- Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv) dropwise at 0°C.
- Warm to room temperature and stir for 48 hours.
- Quench with aqueous HCl (1M), extract with diethyl ether, and purify via column chromatography (hexane/ethyl acetate).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Diethyl ether |
| Temperature | 0°C → 20°C (48 hours) |
| Yield | 50–70% |
| Purity | >95% (HPLC) |
Alternative Synthetic Routes
Hydrochloride Salt Formation
The hydrochloride salt variant (CAS 2415751-54-9) is synthesized by treating the free base with HCl gas in diethyl ether, enhancing solubility for catalytic applications.
Key Data :
tert-Butanol-Mediated Coupling
In cases where diethyl ether yields suboptimal results, tert-butanol at reflux achieves faster reaction times (8–24 hours) with comparable yields (65–75%).
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors optimize throughput and reduce side reactions:
- Residence time : 30–60 minutes
- Temperature control : 25–40°C
- Catalyst-free : Eliminates post-reaction purification steps.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Diethyl ether | 50 | 95 | High | Moderate |
| tert-Butanol | 70 | 97 | Moderate | High |
| Hydrochloride | 65 | 98 | High | Low |
Mechanistic Insights
The thiourea formation proceeds via nucleophilic attack of the diamine’s amino group on the electrophilic carbon of the isothiocyanate. Steric hindrance from the 3,5-bis(trifluoromethyl)phenyl group necessitates prolonged reaction times to ensure complete conversion.
Purification and Characterization
- Recrystallization : Hexane/ethyl acetate (3:1) removes unreacted diamine.
- Chromatography : Silica gel with gradient elution isolates enantiopure product.
- Spectroscopic Data :
Challenges and Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
